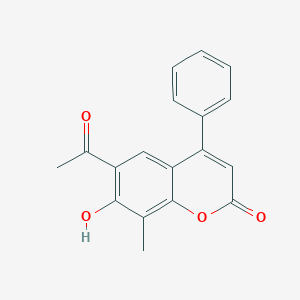
MFCD13969104
Vue d'ensemble
Description
MFCD13969104 is a useful research compound. Its molecular formula is C18H14O4 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivatives
6-Acetyl-7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one is an intermediate in the synthesis of various compounds with potential applications. It is used in synthesizing Schiff's bases, formic acid hydrazides, and thiosemicarbazides, all with potential biological activities (Čačić et al., 2006). Novel 3-acetyl-2-methyl-polyfluorochromones were synthesized from this compound and shown to react with amines and amino acid esters (Shcherbakov et al., 2015).
Antimicrobial Activity
This compound plays a role in the synthesis of derivatives with antimicrobial properties. For instance, several derivatives synthesized from it have shown antimicrobial activity, highlighting its potential in developing new antibacterial agents (Hatzade et al., 2008), (Behrami & Dobroshi, 2019).
Synthesis of Heterocycles
This compound is used in synthesizing various heterocycles, indicating its importance in organic and pharmaceutical chemistry. It is instrumental in the synthesis of nitrogen-containing heterocycles with a neoflavonoid moiety (Yagodinets et al., 2019).
Physico-chemical Properties
The physico-chemical properties of derivatives of 6-acetyl-7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one have been studied, providing insights into their potential applications in various fields. For example, the study of crystal structure and solvent sensitivity of such derivatives can be crucial for their application in material science and chemistry (Elenkova et al., 2014).
Antioxidant Activity
Some derivatives synthesized from 6-acetyl-7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one have been evaluated for their antioxidant activity, suggesting its utility in creating compounds that could be beneficial in combating oxidative stress-related diseases (Hatzade et al., 2008).
Propriétés
IUPAC Name |
6-acetyl-7-hydroxy-8-methyl-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-10-17(21)13(11(2)19)8-15-14(9-16(20)22-18(10)15)12-6-4-3-5-7-12/h3-9,21H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZPICGJLYOTKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1O)C(=O)C)C(=CC(=O)O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid](/img/structure/B7825471.png)
![3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone](/img/structure/B7825479.png)
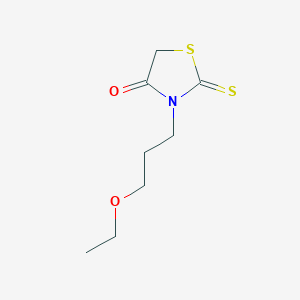
![8,8-dimethyl-4-phenyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2-thione](/img/structure/B7825487.png)

![8-allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B7825501.png)
![N-[(4-chlorophenyl)sulfonyl]glycyl-L-isoleucine](/img/structure/B7825504.png)
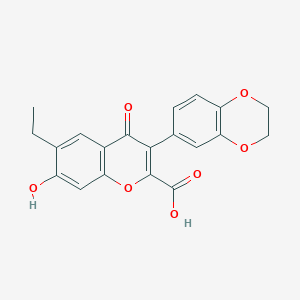
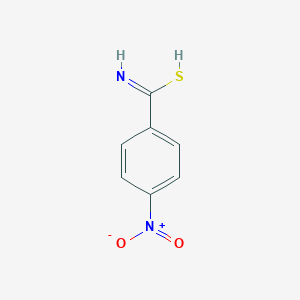
![Methyl 4-[(ethylsulfamoyl)methyl]benzoate](/img/structure/B7825542.png)
![{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B7825556.png)
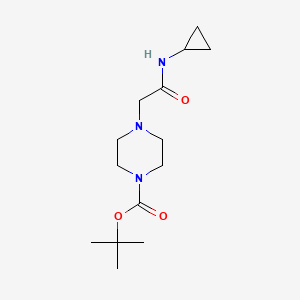

![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-ethyl-1,3-thiazol-4-one](/img/structure/B7825575.png)
